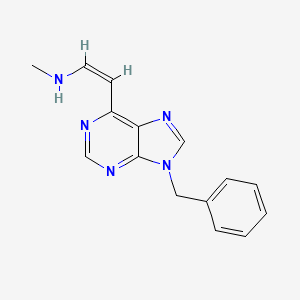

(Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine

Beschreibung

(Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine is a synthetic purine derivative characterized by a benzyl group at the N9 position and a (Z)-configured N-methylethenamine substituent at C4. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids. Modifications at the N9 and C6 positions are known to influence pharmacological properties, including receptor binding affinity, metabolic stability, and bioavailability .

Eigenschaften

Molekularformel |

C15H15N5 |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

(Z)-2-(9-benzylpurin-6-yl)-N-methylethenamine |

InChI |

InChI=1S/C15H15N5/c1-16-8-7-13-14-15(18-10-17-13)20(11-19-14)9-12-5-3-2-4-6-12/h2-8,10-11,16H,9H2,1H3/b8-7- |

InChI-Schlüssel |

SGGRINYBLTWOBG-FPLPWBNLSA-N |

Isomerische SMILES |

CN/C=C\C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |

Kanonische SMILES |

CNC=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamin erfolgt typischerweise über mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Alkylierung eines Purinderivats mit einem Benzylhalogenid, gefolgt von der Einführung der Ethenamin-Gruppe durch eine Kondensationsreaktion. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Basen wie Natriumhydrid oder Kalium-tert-butoxid, um den Purinring zu deprotonieren, was die nucleophile Substitution erleichtert.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamin kontinuierliche Strömungsreaktoren umfassen, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern, wie z. B. Temperatur und Druck, kann die Effizienz des Syntheseprozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit Nukleinsäuren und Proteinen untersucht. Ihre Purinstruktur macht sie zu einem Kandidaten für die Untersuchung der Enzyminhibition und Rezeptorbindung.

Medizin

In der Medizin wird (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamin auf seine potenziellen therapeutischen Anwendungen untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte biologische Pfade abzielen.

Industrie

Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien und Pharmazeutika verwendet werden. Ihre Vielseitigkeit in chemischen Reaktionen macht sie für verschiedene Herstellungsprozesse wertvoll.

Wirkmechanismus

Der Wirkmechanismus von (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Purinring kann natürliche Nukleotide nachahmen, so dass die Verbindung an die aktiven Zentren von Enzymen oder Rezeptoren binden und deren Aktivität so modulieren kann. Die Benzyl- und Ethenamin-Gruppen tragen zur Bindungsaffinität und Spezifität der Verbindung bei.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Adenosine Receptor Modulation

One of the primary applications of (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine is its role as an adenosine receptor modulator. Research indicates that compounds in this category can act as partial or full agonists for A1 adenosine receptors, which are implicated in various physiological processes including heart rate regulation and neurotransmitter release. This modulation is particularly relevant in the treatment of conditions such as tachycardia and atrial fibrillation .

1.2 Anticancer Potential

Studies have shown that purine derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Specifically, (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine has been evaluated for its potential to disrupt cancer cell signaling pathways, making it a candidate for further investigation in cancer therapeutics .

Biochemical Research

2.1 Enzyme Activity Regulation

This compound has been studied for its effects on enzyme activity related to nucleotide metabolism. It may influence the phosphorylation processes essential for converting vitamin B6 vitamers into their active forms, thereby impacting a variety of enzymatic reactions critical for cellular function .

2.2 Molecular Interaction Studies

The structural properties of (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine allow it to serve as a valuable tool in molecular interaction studies. Its ability to bind selectively to certain proteins makes it useful in elucidating protein-ligand interactions, which can inform drug design and development strategies .

Agricultural Applications

3.1 Herbicidal Activity

Recent research has explored the use of purine derivatives, including (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine, as potential herbicides. The compound's structure may allow it to interfere with carotenoid biosynthesis in plants, leading to bleaching effects similar to those produced by established herbicides. This application could lead to the development of new herbicides with reduced resistance risks compared to traditional options .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine involves its interaction with molecular targets such as enzymes and receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The benzyl and ethenamine groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Observations :

Physicochemical Properties

Table 2: Physical and Crystallographic Data

Key Observations :

- The target compound’s (Z)-ethenamine group may adopt a planar conformation, contrasting with the non-planar isopropyl or cyclohexyl groups. This could influence packing efficiency and solubility .

- Hydrogen bonding in N-Benzyl-9-isopropyl-9H-purin-6-amine stabilizes dimer formation, whereas the target compound’s ethenamine may participate in weaker van der Waals interactions .

Key Observations :

Biologische Aktivität

(Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound may exhibit significant interactions with various biological targets, particularly adenosine receptors, which play crucial roles in numerous physiological processes.

Chemical Structure and Properties

The compound features a purine base structure with a benzyl group at the 9-position and an N-methyl ethenamine substituent. Its molecular formula is and it has a molecular weight of 230.28 g/mol. The presence of the benzyl group suggests potential for increased lipophilicity, which may enhance its ability to cross biological membranes.

Biological Activity Overview

Research indicates that compounds with similar purine structures often interact with adenosine receptors, particularly A1, A2A, and A3 subtypes. These receptors are involved in various cellular processes including inflammation, cell proliferation, and neurotransmission.

Adenosine Receptor Interactions

- A3 Receptor Agonism : Compounds related to (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine have shown to be selective A3 receptor agonists. For instance, derivatives containing a benzyl moiety have been reported to exhibit high affinity for A3 receptors, influencing processes such as inflammation and apoptosis in leukemic cells .

- Cytotoxicity : Some studies suggest that purine derivatives can induce cytotoxic effects in cancer cell lines. For example, A3 selective agonists have been found to promote apoptosis in HL-60 human leukemia cells .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves modulation of adenosine signaling pathways, which are crucial for tumor growth and survival .

- Antimicrobial Activity : Compounds structurally related to (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.